N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-3-thiol to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex triazole-based compounds.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving sulfonamide-based inhibitors.
Industrial Applications: It is explored for its use in the synthesis of more complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share a similar benzyl group and exhibit potent anticancer activity.
1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial properties, these compounds also contain the 4-chlorobenzyl moiety.
Uniqueness
N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c16-12-3-1-11(2-4-12)9-21-10-18-15(19-21)20-24(22,23)14-7-5-13(17)6-8-14/h1-8,10H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJGBONAQXQGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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